molecular formula C8H18S B14314166 2-Methylheptane-1-thiol CAS No. 110502-76-6

2-Methylheptane-1-thiol

Cat. No.: B14314166
CAS No.: 110502-76-6
M. Wt: 146.30 g/mol
InChI Key: REQHQBQJVSKNDY-UHFFFAOYSA-N
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Description

2-Methylheptane-1-thiol is an organic compound with the molecular formula C8H18S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of thiols often utilizes similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Types of Reactions:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can undergo oxidation to form 2-Methylheptane-1-disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: DTT or TCEP are commonly used reducing agents.

    Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions involving thiols.

Major Products Formed:

    Oxidation: Disulfides (e.g., 2-Methylheptane-1-disulfide).

    Reduction: Thiols (e.g., this compound).

    Substitution: Alkylated thiols.

Scientific Research Applications

2-Methylheptane-1-thiol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of other sulfur-containing compounds.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.

    Medicine: Thiols are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Thiols are used in the production of polymers, agrochemicals, and as odorants in natural gas for leak detection.

Mechanism of Action

The mechanism of action of 2-Methylheptane-1-thiol involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and in maintaining the redox balance within cells. The sulfhydryl group (-SH) can act as a nucleophile, participating in various chemical reactions, including substitution and addition reactions .

Comparison with Similar Compounds

    Ethanethiol (C2H5SH): A simpler thiol with a similar sulfhydryl group but a shorter carbon chain.

    1-Butanethiol (C4H9SH): Another thiol with a longer carbon chain compared to ethanethiol but shorter than 2-Methylheptane-1-thiol.

    2-Methyl-2-propanethiol (C4H9SH): A branched thiol with a similar structure but different branching.

Uniqueness: this compound is unique due to its specific carbon chain length and branching, which can influence its reactivity and physical properties. Its distinct odor and chemical behavior make it valuable in specific industrial and research applications .

Properties

CAS No.

110502-76-6

Molecular Formula

C8H18S

Molecular Weight

146.30 g/mol

IUPAC Name

2-methylheptane-1-thiol

InChI

InChI=1S/C8H18S/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

REQHQBQJVSKNDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CS

Origin of Product

United States

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